methyl beta-D-fructofuranoside
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVNZOOBXUCDJ-MVIOUDGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(O1)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928394 | |
| Record name | Methyl hex-2-ulofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13403-14-0 | |
| Record name | Methylfructoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hex-2-ulofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl β-D-fructofuranoside | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL8QCC7B5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic and Biosynthetic Pathways of Methyl Beta D Fructofuranoside
Chemical Synthesis Methodologies
The chemical synthesis of methyl β-D-fructofuranoside often presents challenges due to the presence of multiple hydroxyl groups on the fructose (B13574) molecule and the inherent instability of the fructofuranose ring. These factors can lead to the formation of a mixture of anomers (α and β) and ring isomers (furanosides and pyranosides). Consequently, various strategies have been developed to control the stereoselectivity and regioselectivity of the glycosylation reaction.
Acid-Catalyzed Glycosylation of Fructose with Methanol (B129727)
The direct, acid-catalyzed reaction of fructose with methanol is a straightforward approach to synthesizing methyl fructosides. This method typically involves dissolving or suspending fructose in methanol in the presence of a strong acid catalyst. The acidic environment facilitates the formation of an oxocarbenium ion intermediate, which is then attacked by methanol to form the methyl glycoside.
However, this reaction generally leads to a complex mixture of products, including methyl α-D-fructofuranoside, methyl β-D-fructofuranoside, methyl α-D-fructopyranoside, and methyl β-D-fructopyranoside. researchgate.netresearchgate.net The distribution of these isomers is influenced by reaction conditions such as temperature, reaction time, and the nature of the acid catalyst. Theoretical studies on the acid-catalyzed conversion of fructose in methanol have provided insights into the reaction mechanisms, which can also involve dehydration and other side reactions. rsc.org
Fisher Glycosylation Approaches
The Fischer glycosylation, a classic method for the synthesis of glycosides, involves reacting a monosaccharide with an alcohol in the presence of an acid catalyst. nih.gov When applied to fructose and methanol, this reaction is subject to the same challenges as general acid-catalyzed glycosylation, namely the formation of a mixture of anomers and ring isomers.
The reaction proceeds through an equilibrium process. Initially, the kinetically favored furanosides are formed more rapidly. However, with prolonged reaction times, the mixture tends to equilibrate towards the thermodynamically more stable pyranosides. nih.gov Achieving a high yield of the desired methyl β-D-fructofuranoside via this method is often difficult due to the complex product mixture and the need for careful control of reaction conditions to favor the kinetic product. The use of various acid catalysts, including mineral acids and acidic resins, has been explored to optimize this process.
Stereospecific Synthesis of β-D-Fructofuranosides
To overcome the lack of stereoselectivity in direct glycosylation methods, more sophisticated strategies have been developed. One notable approach involves the use of thioglycoside donors and an internal aglycon delivery system. This method allows for the stereospecific formation of the β-glycosidic linkage.
In this strategy, the alcohol acceptor (in this case, methanol) is temporarily tethered to the fructofuranose donor at a position adjacent to the anomeric center, typically the 3-hydroxyl group. This is achieved by forming a mixed acetal. Subsequent activation of the thioglycoside at the anomeric position with a thiophilic promoter leads to the intramolecular delivery of the tethered alcohol to the β-face of the furanose ring. This internal delivery mechanism ensures the formation of the β-fructofuranoside with high stereoselectivity. This approach has been successfully applied to the synthesis of various β-D-fructofuranosides, demonstrating its potential for producing compounds like methyl β-D-fructofuranoside in a controlled manner.
Utilization of Protected Fructofuranosyl Donors in Glycosylation Reactions
A common strategy to control the outcome of glycosylation reactions is the use of protecting groups. By selectively protecting the hydroxyl groups of the fructose molecule, specific isomers can be favored. For the synthesis of methyl β-D-fructofuranoside, a fructofuranosyl donor with appropriate protecting groups can be employed.
For instance, indirect methods for the preparation of methyl D-fructofuranosides have been investigated using donors such as 1,3,4,6-tetra-O-benzoyl-D-fructofuranose. researchgate.net In this approach, the bulky benzoyl groups influence the stereochemical outcome of the glycosylation reaction. The protected fructofuranosyl donor is reacted with methanol under the influence of a suitable promoter. Following the glycosylation step, the protecting groups are removed to yield the final methyl β-D-fructofuranoside. The choice of protecting groups and reaction conditions is crucial for achieving high yields and selectivity.
Enzymatic Synthesis and Biotransformation Processes
Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. The synthesis of methyl β-D-fructofuranoside can be efficiently catalyzed by specific enzymes through a process known as transfructosylation.
Transfructosylation Reactions Catalyzed by Invertases (β-Fructofuranosidases)
Invertases (E.C. 3.2.1.26), also known as β-fructofuranosidases, are enzymes that catalyze the hydrolysis of sucrose (B13894) into glucose and fructose. researchgate.net However, in the presence of a suitable acceptor molecule other than water, these enzymes can catalyze a transfructosylation reaction, transferring the fructosyl moiety from sucrose to the acceptor. When methanol is used as the acceptor, methyl β-D-fructofuranoside is produced. researchgate.netrsc.org
This kinetically controlled process is a common and effective method for the enzymatic synthesis of the target compound. researchgate.net The reaction involves the formation of a fructosyl-enzyme intermediate, which can then be intercepted by methanol. Various sources of β-fructofuranosidases, including those from yeast (Saccharomyces cerevisiae) and other microorganisms, have been utilized for this purpose. researchgate.netnih.govnih.gov The yield of methyl β-D-fructofuranoside is influenced by several factors, including the concentrations of sucrose and methanol, enzyme concentration, pH, and temperature. researchgate.netnih.gov Research has shown that optimizing these parameters is crucial to maximize the synthesis of the fructoside and minimize the competing hydrolysis reaction. researchgate.netnih.gov
Another enzyme capable of catalyzing this transfructosylation is levansucrase, which has also been shown to effectively produce methyl β-D-fructoside from sucrose and methanol. researchgate.net
Below is a data table summarizing the findings from various studies on the enzymatic synthesis of methyl β-D-fructofuranoside.
| Enzyme Source | Substrates | Methanol Concentration | Temperature (°C) | pH | Yield (%) |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae (β-Fructofuranosidase) | Sucrose, Methanol | 4.9 M (20% v/v) | 4 | 6.0 | 35 |
| Rahnella aquatilis (Levansucrase) | Sucrose, Methanol | Not specified, but increased concentration improved yield | 10 | Not specified | 70 |
| Saccharomyces cerevisiae (β-Fructofuranosidase) | Sucrose, Methanol | 20% (v/v) | 4 | 6.0 | ~35 |
Role of Levansucrases from Specific Microbial Sources (e.g., Rahnella aquatilis)
Levansucrase is a key enzyme in the synthesis of methyl β-D-fructofuranoside. Notably, recombinant levansucrase from the bacterium Rahnella aquatilis has been effectively used to catalyze the transfructosylation reaction between sucrose and methanol to form the target compound. academicjournals.orgbiocrick.com This microbial enzyme demonstrates a dual functionality; at low sucrose concentrations, it primarily exhibits hydrolase activity, but at higher concentrations, its transferase activity becomes dominant, facilitating the synthesis of fructosides. academicjournals.org Levansucrases, such as the one from R. aquatilis, are classified in the glycoside hydrolase (GH) family 68 and are capable of catalyzing transfructosylation reactions with various acceptors, including methanol. biocrick.com
Optimization of Enzymatic Reaction Parameters for Enhanced Yield
The efficiency and yield of the enzymatic synthesis of methyl β-D-fructofuranoside are highly dependent on the optimization of several reaction parameters. Key factors include temperature, pH, substrate concentration, methanol concentration, and enzyme loading.
Temperature: Lowering the reaction temperature can help maintain enzyme stability, especially at high methanol concentrations. academicjournals.orgbiocrick.com Studies using recombinant levansucrase from Rahnella aquatilis identified an optimum temperature of 10°C for the formation of methyl β-D-fructofuranoside. academicjournals.org In other systems using β-fructofuranosidase, a temperature of 4°C was found to improve synthesis yield by minimizing hydrolysis of the product. researchgate.net
pH: The pH of the reaction medium is a critical factor for improving synthesis yield. researchgate.net A pH of 6.0 has been identified as optimal in reactions catalyzed by β-fructofuranosidase. researchgate.net
Substrate Concentration: For the levansucrase from R. aquatilis, an optimal sucrose concentration of 50 g/L was determined. academicjournals.org
Methanol Concentration: The yield of methyl β-D-fructofuranoside can be increased by raising the concentration of methanol, which acts as the fructosyl acceptor. academicjournals.orgbiocrick.com A concentration of 60% (w/v) methanol was used to achieve high yields. academicjournals.org
Enzyme Loading: The concentration of the enzyme can affect the final yield. At very high concentrations, the yield of alkyl-fructosides may decrease, potentially due to the enzymatic hydrolysis of the newly synthesized product. researchgate.net
Through the careful optimization of these parameters, a yield of 70% for methyl β-D-fructofuranoside was achieved using levansucrase from R. aquatilis. academicjournals.orgbiocrick.com
Table 1: Optimized Parameters for Methyl β-D-Fructofuranoside Synthesis
| Parameter | Optimal Value | Enzyme Source |
|---|---|---|
| Temperature | 10°C | Levansucrase (Rahnella aquatilis) |
| Sucrose Concentration | 50 g/L | Levansucrase (Rahnella aquatilis) |
| Methanol Concentration | 60% (w/v) | Levansucrase (Rahnella aquatilis) |
| pH | 6.0 | β-fructofuranosidase |
Influence of Enzyme Glycoforms and Their Stability on Synthesis Efficiency
The stability of the enzyme used for synthesis is crucial for maximizing productivity, particularly in environments with high concentrations of organic solvents like methanol. researchgate.net The N-glycosylation of enzymes like invertase significantly influences their stability. Different glycoforms, which are variations of the enzyme with different N-glycan structures, exhibit varying levels of stability. researchgate.net
Research has shown that separated invertase glycoforms possess different stabilities in water-alcohol solutions, a factor that directly correlates with the amount of phosphate (B84403) bound to their N-glycans. By selecting and utilizing the most stable glycoform, which bears the lowest amount of phosphorylated N-glycans, the efficiency and yield of methyl β-D-fructofuranoside synthesis were improved by over 50%. researchgate.net
Characterization of Byproducts in Enzymatic Methyl Fructofuranoside Formation
During the enzymatic synthesis of methyl β-D-fructofuranoside, several side reactions can occur, leading to the formation of byproducts. The primary competing reactions are the hydrolysis of the sucrose substrate and the hydrolysis of the fructoside product itself. researchgate.netresearchgate.net Another significant side reaction is the formation of fructooligosaccharides (FOS), which occurs when the enzyme transfers fructosyl moieties to other sucrose molecules instead of methanol. researchgate.net In reactions catalyzed by yeast enzymes, if ethanol (B145695) is present (for instance, as an impurity or alternative solvent), the formation of ethyl β-D-fructofuranoside has also been identified as a byproduct. researchgate.net
Natural Occurrence and Isolation Techniques
Methyl β-D-fructofuranoside has been identified as a naturally occurring compound in certain plant species. Its extraction and purification require specific multi-step techniques.
Isolation from Plant Extracts (e.g., Morinda citrifolia, Tulbaghia violacea)
Morinda citrifolia (Noni): Methyl β-D-fructofuranoside has been successfully isolated from the fruits of Morinda citrifolia. The isolation process involved an initial extraction of the fruits with methanol (MeOH), followed by partitioning of the extract with n-butanol (n-BuOH). The target compound was found and purified from the n-BuOH-soluble fraction. biocrick.com This was the first reported isolation of methyl β-D-fructofuranoside from M. citrifolia. biocrick.com
Tulbaghia violacea : While the specific compound methyl β-D-fructofuranoside has not been reported as isolated from Tulbaghia violacea in the reviewed literature, structurally related and more complex fructofuranosides have been identified. Pro-apoptotic compounds such as D-fructofuranose-β(2→6)-methyl-α-D-glucoyranoside and β-D-fructofuranosyl-(2→6)-α-D-glucopyranoside were isolated from aqueous whole plant extracts of this species. academicjournals.org The general extraction method for these related compounds involved blending the plant material in a water and methanol (1:1 v/v) solvent system, followed by filtration and concentration using a rotary evaporator to remove the methanol. academicjournals.org
Chromatographic Separation and Purification Strategies
Following initial solvent extraction, chromatographic techniques are essential for the separation and purification of methyl β-D-fructofuranoside and related compounds from complex plant extracts. A variety of methods have been employed:
Partition Chromatography: As seen in the isolation from M. citrifolia, partitioning the crude extract between immiscible solvents (e.g., n-butanol and water) serves as an effective initial step to separate compounds based on their polarity. biocrick.com
Column Chromatography: This is a widely used technique for purification. Different stationary phases are utilized, including silica (B1680970) gel, cellulose (B213188) powder, and charcoal-Celite columns. researchgate.netrsc.org For instance, after initial extraction from T. violacea, fractions were subjected to further purification using different types of chromatography. academicjournals.org
Thin-Layer Chromatography (TLC): Analytical TLC on silica gel plates is used to monitor the separation process and identify fractions containing the target compounds. Various mobile phase systems, such as chloroform:ethyl acetate (B1210297):methanol:water, can be employed. academicjournals.org
High-Performance Liquid Chromatography (HPLC): Normal phase HPLC is a high-resolution technique used in the final stages of purification to isolate compounds from complex mixtures. researchgate.net
These strategies, often used in combination, are critical for obtaining pure methyl β-D-fructofuranoside from both natural sources and enzymatic reaction mixtures.
Enzymatic Interactions and Biochemical Functionality
Substrate Specificity for Carbohydrate-Active Enzymes
Methyl beta-D-fructofuranoside serves as a substrate for various carbohydrate-active enzymes, exhibiting distinct interactions and reaction outcomes depending on the enzyme class. Its furanosidic structure and the stereochemistry of the anomeric methyl group are critical determinants of enzyme recognition and catalytic activity.
β-Fructofuranosidase (invertase), an enzyme that typically hydrolyzes the terminal non-reducing β-D-fructofuranoside residues in fructans, also acts on this compound. The enzyme catalyzes the cleavage of the β-glycosidic bond, releasing methanol (B129727) and fructose (B13574). The kinetics of this hydrolysis are influenced by factors such as enzyme concentration, pH, and temperature. nih.gov Studies have been conducted to minimize this hydrolytic activity during the enzymatic synthesis of the compound from sucrose (B13894) and methanol, as hydrolysis represents a loss of the desired product. nih.gov Optimal conditions for synthesis, which conversely limit hydrolysis, have been identified at a pH of 6.0 and a temperature of 4°C, or with a very low enzyme concentration (0.014 mg/mL). nih.gov
This compound has been identified as a substrate for certain fungal copper radical oxidases, specifically aryl alcohol oxidases (AAO) from Fusarium graminearum (FgrAAO) and Fusarium oxysporum (FoxAAO). d-nb.info These enzymes, which belong to the AA5_2 subfamily of copper radical oxidases, typically oxidize primary alcohols to their corresponding aldehydes. d-nb.info
When incubated with either FgrAAO or FoxAAO, this compound is converted to a single oxidized product. d-nb.info The oxidation occurs specifically at the primary hydroxyl group of the C6 carbon. d-nb.info The conversion rates were estimated to be 16% with FgrAAO and 11% with FoxAAO. d-nb.info The product exists as a hydrated aldehyde (gem-diol) at the C6 position. d-nb.info
Table 1: Oxidation of Methyl β-D-fructofuranoside by Fungal Aryl Alcohol Oxidases (AAO)
| Substrate | Enzyme | Conversion (%) | Site of Oxidation |
|---|---|---|---|
| Methyl β-D-fructofuranoside | FgrAAO | 16 | C6 Hydroxyl Group |
| Methyl β-D-fructofuranoside | FoxAAO | 11 | C6 Hydroxyl Group |
The specificity of enzymes for this compound is highlighted when compared to its anomer, methyl α-D-fructofuranoside. In stark contrast to the beta-anomer, methyl α-D-fructofuranoside shows no product formation when incubated with FgrAAO or FoxAAO. d-nb.info This demonstrates a strict stereochemical requirement at the anomeric center for recognition and catalysis by these fungal oxidases.
This high degree of specificity suggests that the orientation of the methoxy (B1213986) group at the anomeric carbon (C2) is a crucial factor in the productive binding of the substrate within the enzyme's active site. The analogue 2,5-anhydro-D-mannitol, which shares stereochemical similarities with the fructofuranoside, showed some oxidation (6%), whereas 2,5-anhydro-D-glucitol (an analogue of the alpha-anomer) was not oxidized, further supporting the importance of substrate stereochemistry for these enzymes. d-nb.info
Table 2: Comparative Reactivity of Fructofuranoside Anomers with Fungal AAOs
| Substrate | Enzyme (FgrAAO or FoxAAO) | Observed Reaction |
|---|---|---|
| Methyl β-D-fructofuranoside | FgrAAO / FoxAAO | Oxidation at C6 |
| Methyl α-D-fructofuranoside | FgrAAO / FoxAAO | No Reaction |
Mechanisms of Enzyme-Substrate Recognition
The interaction between this compound and enzymes is governed by precise molecular recognition mechanisms, leading to specific catalytic outcomes like glycosidic bond cleavage or oxidation.
The hydrolysis of the β-glycosidic bond in this compound by β-fructofuranosidase (a glycoside hydrolase) follows a general mechanism for retaining glycosidases. frontiersin.org This process is a double displacement reaction involving two key catalytic carboxyl residues in the enzyme's active site. frontiersin.org
The mechanism proceeds in two main steps:
Glycosylation: One acidic residue protonates the glycosidic oxygen, while a second, nucleophilic residue attacks the anomeric carbon. This results in the cleavage of the glycosidic bond, releasing methanol, and the formation of a covalent glycosyl-enzyme intermediate.
Deglycosylation: The acidic residue now acts as a general base, activating a water molecule. This water molecule then attacks the anomeric carbon of the intermediate, cleaving the covalent bond to the enzyme and releasing the fructose moiety, thereby regenerating the free enzyme. frontiersin.orgkhanacademy.org
This catalytic pathway ensures the cleavage of the specific β-linkage while retaining the stereochemical configuration at the anomeric carbon in the intermediate state.
The enzymatic synthesis of this compound from sucrose and methanol by β-fructofuranosidase is a classic example of a transglycosylation reaction that operates under kinetic control. researchgate.net In any reaction where multiple products can be formed, the product distribution can be determined by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control: The major product is the one that is formed fastest, meaning it has the lowest activation energy barrier. wikipedia.orgyoutube.com This is often favored under conditions of short reaction times and lower temperatures, where the reverse reactions are slow. wikipedia.org
In the synthesis of this compound, the enzyme first cleaves sucrose to form a fructofuranosyl-enzyme intermediate. This intermediate can then react with an acceptor molecule. If the acceptor is water, hydrolysis occurs, producing fructose. If the acceptor is methanol, transglycosylation occurs, producing this compound. Because the reaction with methanol is faster than the reaction with water under specific conditions (e.g., high methanol concentration), the formation of the fructoside is kinetically favored. researchgate.net However, the synthesized this compound is also a substrate for the enzyme and can be hydrolyzed back to fructose and methanol. This subsequent hydrolysis is a thermodynamically driven process. Therefore, to maximize the yield of the desired fructoside, the reaction must be stopped before equilibrium is reached, capitalizing on the initial kinetic advantage of the transglycosylation reaction over hydrolysis. nih.govresearchgate.net
Roles in Carbohydrate Metabolism and Biological Systems
Methyl β-D-fructofuranoside, a methyl glycoside of fructose, serves as a valuable tool in biochemical research, particularly for elucidating the mechanisms of carbohydrate metabolism. Its structure, which features a stable methyl group at the anomeric carbon in place of the glucose unit found in sucrose, allows for the specific investigation of enzymes that act on fructofuranosyl residues.
Model Compound for Studying Furanoside Metabolic Pathways
While not a direct metabolite in primary energy-yielding pathways, methyl β-D-fructofuranoside is instrumental as a model substrate for probing the activity of specific enzymes involved in carbohydrate metabolism, particularly glycoside hydrolases. Its primary utility lies in the study of enzymes that recognize and process the β-D-fructofuranosyl moiety.
The enzymatic synthesis of methyl β-D-fructofuranoside is a key area of study, often utilizing enzymes like invertase (β-fructofuranosidase) or levansucrase. researchgate.net These enzymes naturally hydrolyze sucrose but can also exhibit transfructosylation (or transglycosylation) activity. researchgate.net In this kinetically controlled process, the enzyme transfers the fructosyl group from a donor substrate, like sucrose, to an acceptor molecule. researchgate.net When methanol is used as the acceptor, methyl β-D-fructofuranoside is synthesized. researchgate.net
By using this compound, researchers can:
Isolate and Characterize Fructosyl-Transfer Activity: Because the methyl glycosidic bond is more resistant to hydrolysis than the glycosidic bond in sucrose, the compound allows for the study of the fructosyl-transfer reaction catalyzed by fructosyltransferases with minimal interference from subsequent hydrolysis.
Probe Enzyme Specificity: It serves as a specific substrate to identify and characterize enzymes known as fructofuranosidases, which cleave terminal fructofuranoside residues. This helps in understanding their role in the breakdown of complex carbohydrates like fructans.
Investigate Metabolic Potential: The ability of an organism or enzymatic system to process or synthesize methyl β-D-fructofuranoside provides clues about its metabolic pathways for handling fructose-containing oligosaccharides. The compound has been identified as a natural product in organisms like Morinda citrifolia (Noni fruit), indicating its presence in biological systems. nih.gov
Insights into Enzyme-Substrate Interactions in Biological Contexts
The study of methyl β-D-fructofuranoside provides significant insights into the catalytic mechanisms and substrate interactions of key carbohydrate-modifying enzymes. The enzymatic synthesis from sucrose and methanol is a powerful model for understanding the balance between two competing reactions at the enzyme's active site: hydrolysis and transglycosylation.
Key Insights Gained:
Competitive Reactions: Glycoside hydrolases like invertase use a water molecule to cleave the glycosidic bond of their natural substrate, sucrose (hydrolysis). However, in the presence of other nucleophiles like methanol, the enzyme can catalyze the transfer of the fructosyl group to the alcohol (transglycosylation). researchgate.net Studying this competition reveals fundamental properties of the enzyme's active site and its affinity for different acceptor molecules.
Influence of Reaction Conditions: Research has shown that the yield of methyl β-D-fructofuranoside synthesis versus sucrose hydrolysis is highly dependent on reaction conditions. Factors such as pH, temperature, and methanol concentration significantly affect the outcome. researchgate.net For instance, lowering the reaction temperature often favors the transglycosylation reaction and reduces the rate of competing water-based hydrolysis, thereby increasing the synthesis yield of the methyl fructofuranoside. researchgate.net This demonstrates how environmental factors can modulate enzymatic function in biological contexts.
Enzyme Selectivity and Stability: The ability to synthesize methyl β-D-fructofuranoside has been used to assess the stability and selectivity of different enzyme preparations. For example, studies on different forms (glycoforms) of yeast invertase found that their stability in alcohol solutions varied, which in turn affected the efficiency of methyl β-D-fructofuranoside synthesis. researchgate.net This provides a deeper understanding of how enzyme structure and post-translational modifications influence catalytic activity and substrate interaction.
The table below summarizes the key enzymes and reactions involving methyl β-D-fructofuranoside that provide insights into enzyme-substrate interactions.
| Enzyme Name | Donor Substrate | Acceptor Substrate | Reaction Type | Key Insight |
| Invertase (β-Fructofuranosidase) | Sucrose | Methanol | Transglycosylation | Demonstrates competition between hydrolysis and transglycosylation; reveals enzyme's ability to use alcohol as an acceptor. researchgate.net |
| Levansucrase | Sucrose | Methanol | Transfructosylation | Highlights the fructosyl-transfer capability of the enzyme and the influence of acceptor concentration on product yield. researchgate.net |
Derivatization and Chemical Reactivity of Methyl Beta D Fructofuranoside
Regioselective Functionalization and Modification
The presence of multiple hydroxyl groups on the fructofuranoside ring necessitates regioselective reactions to achieve specific chemical modifications. The thio-Mitsunobu reaction is a notable example of a method used for such targeted functionalization.
The thio-Mitsunobu reaction provides a method for the regioselective conversion of hydroxyl groups to thioacetates. tandfonline.combohrium.com When methyl beta-D-fructofuranoside is subjected to this reaction, it can be transformed into its corresponding 6-S-thioacetate. tandfonline.com Further reaction with an excess of thioacetic acid leads to the formation of the 1-S,6-S-bis-thioacetate, demonstrating that the primary hydroxyl groups at positions 1 and 6 are selectively targeted. tandfonline.com This selectivity is a key feature of the thio-Mitsunobu reaction in carbohydrate chemistry, enabling the introduction of sulfur-containing functional groups at specific positions. bohrium.com
Table 1: Thioacetate Derivatives of this compound via Thio-Mitsunobu Reaction
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | Thioacetic acid (1 equivalent), DIAD, PPh₃ | Methyl 6-S-acetyl-6-thio-beta-D-fructofuranoside |
Thioacetate derivatives of this compound serve as intermediates for the synthesis of anhydro-thio sugars, which are compounds containing a sulfur atom within a bicyclic ring system. tandfonline.com The 1-S,6-S-bis-thioacetate derivative, upon treatment with sodium hydrogen carbonate, undergoes intramolecular cyclization to yield the bis-thietane, methyl 1,3:4,6-dianhydro-1,4-dithio-β-D-sorbofuranoside. tandfonline.com In contrast, the mono-thioacetate at the 6-position does not proceed to form a thietano derivative under similar conditions. This highlights the specific structural requirements for the formation of these anhydro-thiohexofuranosides. tandfonline.com
Glycosylation and Oligosaccharide Synthesis
In the synthesis of larger carbohydrate molecules, this compound can function as a glycosyl acceptor, allowing for the formation of new glycosidic bonds.
Methyl glycosides are valuable participants in the enzymatic and chemical synthesis of disaccharides and oligosaccharides. osti.gov In these reactions, a glycosyl donor, which is an activated sugar, transfers its carbohydrate unit to a hydroxyl group on the glycosyl acceptor. nih.gov this compound can serve as such an acceptor. For instance, in enzyme-catalyzed transglycosylation, a glycosidase can transfer a sugar residue from a donor substrate to one of the hydroxyl groups of this compound to form a new disaccharide. osti.gov This process is a common strategy for creating specific glycosidic linkages in oligosaccharide synthesis. osti.gov
Table 2: Components in a Typical Glycosylation Reaction
| Component | Role | Example |
|---|---|---|
| Glycosyl Donor | The activated sugar molecule that provides the new carbohydrate unit. | UDP-Glucose, Glycosyl Halide |
| Glycosyl Acceptor | The molecule with a free hydroxyl group that attacks the donor. | This compound |
The stereochemical outcome of a glycosylation reaction—that is, the formation of an α- or β-glycosidic linkage—is of critical importance in oligosaccharide synthesis. The stereoselectivity is influenced by several factors, including the nature of the glycosyl donor and acceptor, the protecting groups used, and the reaction conditions. rsc.org For example, the use of a tethering group between the donor and acceptor can block one face of the molecule, directing the acceptor to approach from the opposite face and ensuring a specific stereochemical outcome. rsc.org This strategy has been applied to achieve the β-selective synthesis of fructofuranosides. rsc.org The solvent can also play a role; glycosylations in acetonitrile (B52724) can lead to the in situ formation of a nitrilium cation, which results in higher stereoselectivity for the synthesis of equatorially substituted glycosides, such as β-glucosides. rsc.org
Hydrolytic and Degradative Transformations
This compound, like other glycosides, can undergo transformations that involve the cleavage of its glycosidic bond or the degradation of its carbohydrate ring structure.
Studies on analogous methyl glycosides, such as methyl beta-D-ribopyranoside and methyl beta-D-xylopyranoside, provide insight into the potential degradative pathways under specific conditions. When subjected to oxygen in an aqueous sodium hydroxide (B78521) solution at elevated temperatures, these compounds undergo degradation. fao.org The process exhibits complex kinetics, suggesting autoinhibited reactions, and involves the formation of both hydrogen peroxide and stable organic peroxides, indicative of a free-radical mechanism. fao.org
Despite differences in the degradation rates between various glycosides, cleavage of the glycosidic bond is a significant event. fao.org The degradation leads to a variety of acidic products. For methyl beta-D-ribopyranoside and methyl beta-D-xylopyranoside, these products included methoxyacetic acid, lactic acid, glycolic acid, and glyceric acid, among others. fao.org It is plausible that this compound would undergo similar degradative transformations under harsh oxidative and alkaline conditions, leading to the cleavage of its glycosidic linkage and the breakdown of the fructose (B13574) ring.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diisopropyl azodicarboxylate (DIAD) |
| Triphenylphosphine (PPh₃) |
| Methyl 6-S-acetyl-6-thio-beta-D-fructofuranoside |
| Methyl 1,6-di-S-acetyl-1,6-dithio-beta-D-fructofuranoside |
| Methyl 1,3:4,6-dianhydro-1,4-dithio-β-D-sorbofuranoside |
| UDP-Glucose |
| Glycosyl Halide |
| Methyl beta-D-ribopyranoside |
| Methyl beta-D-xylopyranoside |
| Methoxyacetic acid |
| Lactic acid |
| Glycolic acid |
Acid and Base Catalyzed Hydrolysis Pathways
The glycosidic bond of methyl β-D-fructofuranoside is susceptible to cleavage under acidic conditions, a reaction that proceeds through a well-established pathway involving protonation of the glycosidic oxygen followed by the formation of a carbocation intermediate. The hydrolysis of fructofuranosides, in general, is notably faster than that of other alkyl glycosides, such as glucofuranosides. This enhanced reactivity is attributed to the specific structure of the fructose moiety.
The mechanism of acid-catalyzed hydrolysis begins with the protonation of the exocyclic oxygen of the methoxy (B1213986) group. This is followed by the departure of methanol (B129727), which is a good leaving group, leading to the formation of a tertiary oxocarbenium ion at the anomeric carbon (C-2). The formation of this relatively stable tertiary carbocation is a key factor in the rapid hydrolysis of fructofuranosides. The subsequent nucleophilic attack by a water molecule on this carbocation yields β-D-fructofuranose and methanol.
Conversely, the glycosidic bond in methyl β-D-fructofuranoside is stable under basic conditions. Alkyl glycosides, in general, are resistant to base-catalyzed hydrolysis. This is because the methoxy group is a poor leaving group, and there is no mechanistic pathway for its displacement under basic conditions. The hydroxide ion is not a strong enough nucleophile to attack the anomeric carbon and displace the methoxy group directly. Therefore, for all practical purposes, methyl β-D-fructofuranoside does not undergo base-catalyzed hydrolysis.
Table 1: Influence of Structural Features on the Rate of Acid-Catalyzed Hydrolysis
| Compound | Anomeric Carbon Environment | Stability of Carbocation Intermediate | Relative Rate of Hydrolysis |
| Methyl β-D-fructofuranoside | Tertiary | High | Fast |
| Methyl α-D-glucofuranoside | Secondary | Lower | Slower |
Enzymatic Hydrolysis under Varied Conditions
The enzymatic hydrolysis of methyl β-D-fructofuranoside is primarily catalyzed by β-fructofuranosidases (also known as invertases, EC 3.2.1.26). These enzymes specifically cleave the terminal, non-reducing β-D-fructofuranoside residues in β-D-fructofuranosides. One of the most well-studied β-fructofuranosidases is from the yeast Saccharomyces cerevisiae.
Research on the enzymatic synthesis of methyl fructoside using β-fructofuranosidase from Saccharomyces cerevisiae has also provided insights into the hydrolysis of this compound. The study investigated the influence of various reaction conditions, such as pH and temperature, on both the synthesis and the concurrent hydrolysis of the methyl fructoside product. It was observed that to minimize the hydrolysis of the newly formed methyl β-D-fructofuranoside, specific conditions were necessary. This implies that deviation from these optimal synthesis conditions would favor the hydrolytic activity of the enzyme.
The hydrolytic activity of β-fructofuranosidase is highly dependent on both pH and temperature. For the enzyme from Saccharomyces cerevisiae, the optimal pH for hydrolytic activity is typically in the acidic range, around 4.5 to 5.5. Deviations from this optimal pH range can lead to a significant decrease in enzyme activity. Similarly, temperature plays a crucial role. While higher temperatures can increase the initial rate of reaction, they can also lead to the thermal denaturation of the enzyme, resulting in a loss of activity over time. Studies have shown that at temperatures such as 24.5°C and 40°C, the hydrolysis of methyl-β-D-fructofuranosides is more pronounced compared to lower temperatures like 4°C. researchgate.net To achieve a high yield of the fructoside during enzymatic synthesis, the reaction is often carried out at a suboptimal pH for hydrolysis (e.g., pH 6.0) and a low temperature (e.g., 4°C) to suppress the hydrolytic side reaction. researchgate.net
Table 2: Effect of Varied Conditions on the Hydrolytic Activity of Saccharomyces cerevisiae β-Fructofuranosidase on Methyl β-D-Fructofuranoside
| Condition | Value | Effect on Hydrolytic Activity | Reference |
| pH | 4.5 - 5.5 | Optimal for hydrolysis | General knowledge on invertase |
| 6.0 | Reduced hydrolysis | researchgate.net | |
| Temperature | 4°C | Significantly reduced hydrolysis | researchgate.net |
| 24.5°C | Increased hydrolysis compared to 4°C | researchgate.net | |
| 40°C | Further increased hydrolysis | researchgate.net |
Oxidative Reactions and Products
Specificity of Oxidases Towards Hydroxyl Groups (e.g., C6 oxidation)
The selective oxidation of specific hydroxyl groups in carbohydrates by enzymes is a powerful tool for the synthesis of valuable derivatives. In the case of methyl β-D-fructofuranoside, the primary hydroxyl group at the C6 position is a potential target for enzymatic oxidation.
Recent studies have shown that certain copper radical oxidases (CROs), which are part of the Auxiliary Activity Family 5 (AA5), exhibit activity towards methyl β-D-fructofuranoside. Specifically, a copper radical oxidase from the fungus Fusarium graminearum has demonstrated 6-O-oxidase activity on this substrate. nih.gov This enzymatic reaction targets the primary hydroxyl group at the C6 position, converting it into an aldehyde. The product of this oxidation is the corresponding hydrated aldehyde of methyl β-D-fructofuranoside. nih.gov
Interestingly, the same study found that the anomeric counterpart, methyl α-D-fructofuranoside, did not show any signs of product formation under the same conditions. This highlights the high stereospecificity of the enzyme. Molecular modeling suggests that for methyl β-D-fructofuranoside, a productive binding orientation is achieved where the C6-hydroxyl group is positioned towards the copper center of the enzyme's active site, while the anomeric methoxy group is oriented away from key substrate recognition residues. nih.gov This favorable orientation facilitates the oxidation at the C6 position.
The enzymatic oxidation of the C6 hydroxyl group of the fructofuranosyl moiety is also observed in more complex substrates. For instance, galactose oxidase, a well-known copper radical oxidase, can oxidize the C6 hydroxyl of the galactose residue in the trisaccharide raffinose (B1225341) (β-D-fructofuranosyl-O-α-D-glucopyranosyl-(1 → 6)-α-D-galactopyranoside). nih.gov This further supports the accessibility and reactivity of the C6 position in terminal fructofuranoside units to certain oxidases.
Table 3: Products of the Enzymatic Oxidation of Methyl β-D-Fructofuranoside by Fusarium graminearum Copper Radical Oxidase
| Substrate | Enzyme | Site of Oxidation | Product |
| Methyl β-D-fructofuranoside | Fusarium graminearum Copper Radical Oxidase | C6-hydroxyl | Hydrated aldehyde of methyl β-D-fructofuranoside |
Structural Elucidation and Conformational Analysis
Spectroscopic Methodologies for Structural Characterization
Spectroscopic methods are indispensable for the structural verification of methyl beta-D-fructofuranoside. By interacting with the molecule at the atomic and molecular levels, these techniques provide precise information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework.
1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide initial, crucial information. The ¹H NMR spectrum reveals the number of chemically distinct protons, their chemical environment, and their proximity to one another through scalar coupling. The ¹³C NMR spectrum shows the number of unique carbon atoms and their chemical nature (e.g., C-O, C-C).
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu It is instrumental in tracing the proton connectivity within the furanose ring and the hydroxymethyl side chain. sdsu.eduglobalsciencebooks.info
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹J coupling). youtube.comresearchgate.net It provides a direct link between the ¹H and ¹³C assignments, simplifying the process of mapping the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for establishing long-range connections (typically ²J and ³J) between protons and carbons. youtube.com It reveals correlations between a proton and carbons that are two or three bonds away, which is vital for identifying quaternary carbons (like C-2 in the furanose ring) and confirming the position of the methyl group by observing a correlation from the methyl protons to the anomeric C-2 carbon. globalsciencebooks.info
HSQC-TOCSY (Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy): This technique combines the direct one-bond correlation of HSQC with the multi-bond correlations of TOCSY. It allows for the identification of all protons within a specific spin system (e.g., the entire ring) starting from a single, resolved C-H correlation.
Interactive Table: Representative NMR Data for this compound (Note: Chemical shifts are illustrative and can vary based on solvent and experimental conditions.)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key COSY Correlations |
|---|---|---|---|---|
| C-1 | ~63.5 | ~3.70 (d), ~3.60 (d) | C-2, C-3 | H-3 |
| C-2 | ~104.5 | - | - | - |
| C-3 | ~77.0 | ~4.10 (d) | C-1, C-2, C-4, C-5 | H-1, H-4 |
| C-4 | ~75.5 | ~4.00 (t) | C-2, C-3, C-5, C-6 | H-3, H-5 |
| C-5 | ~82.0 | ~3.85 (dd) | C-2, C-4, C-6 | H-4, H-6 |
| C-6 | ~62.0 | ~3.65 (d), ~3.55 (d) | C-4, C-5 | H-5 |
| -OCH₃ | ~49.0 | ~3.40 (s) | C-2 | - |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry): This soft ionization technique is well-suited for analyzing non-volatile molecules like carbohydrates. nih.gov The sample is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the analyte, typically forming singly charged ions (e.g., [M+Na]⁺). mdpi.com The time-of-flight analyzer then measures the mass with high accuracy, allowing for the precise determination of the molecular weight of this compound (C₇H₁₄O₆, Molecular Weight: 194.18 g/mol ). nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the non-volatile this compound must first be chemically modified into a volatile derivative, often through permethylation or silylation. nih.govresearchgate.net The derivatized sample is then separated by gas chromatography based on its boiling point and retention time. As the components elute, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which can be compared to spectral libraries to confirm the compound's identity. nih.gov
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, IR spectroscopy confirms the presence of key functional groups. The spectrum is characterized by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, indicative of O-H stretching vibrations from the multiple hydroxyl groups, often broadened due to hydrogen bonding. docbrown.info C-H stretching vibrations from the alkyl and methoxy (B1213986) groups are observed in the 3000-2800 cm⁻¹ region. docbrown.info The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of C-O stretching and O-H bending vibrations, which is unique to the molecule and serves for its identification. docbrown.infonist.gov
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3000 - 2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |
| ~1450 | C-H Bend | Alkyl (CH, CH₂, CH₃) |
| 1150 - 1050 | C-O Stretch | Ether (C-O-C), Alcohols (C-OH) |
Computational Studies and Molecular Modeling
Computational chemistry provides powerful tools to complement experimental data, offering insights into the conformational preferences and dynamic behavior of molecules that are often difficult to observe directly.
Molecular modeling of carbohydrates like this compound requires accurate potential energy functions, known as force fields. Force fields are sets of parameters that define the energy of a molecule as a function of its atomic coordinates.
CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM force field is widely used for simulating biomolecules. Specific parameters have been developed and refined for carbohydrates, including furanoses, to accurately model their geometry, vibrational frequencies, and interactions. nih.govnih.gov These parameters are derived from high-level quantum mechanical calculations and validated against experimental data, such as crystal structures and NMR J-coupling constants, to ensure their reliability in condensed-phase simulations. nih.govscispace.com
GLYCAM (Glycoprotein and Polysaccharide Molecular Mechanics): The GLYCAM force field is specifically designed for modeling carbohydrates. biorxiv.org It provides a robust set of parameters for monosaccharides and the glycosidic linkages that connect them. The GLYCAM-Web tools allow researchers to generate 3D models of carbohydrates that are consistent with known experimental conformations, providing a solid starting point for more extensive computational studies like molecular dynamics simulations. biorxiv.org
The development of these specialized force fields is crucial for accurately representing the unique stereoelectronic effects in furanose rings, such as the anomeric effect, which significantly influences their conformational preferences. nih.gov
Molecular Dynamics (MD) simulations use force fields to calculate the forces on each atom in a system and then solve Newton's equations of motion to simulate the molecule's dynamic behavior over time. researchgate.net For this compound, MD simulations are used to:
Explore Conformational Space: The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" and "twist" forms. MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion. nih.govnih.gov
Analyze Solvation: MD simulations explicitly model the surrounding solvent (e.g., water), providing a detailed picture of the hydrogen-bonding network between the carbohydrate and solvent molecules. nih.govrsc.org This is critical for understanding its solubility and how the solvent influences its conformational preferences.
Predict Spectroscopic Parameters: The results from MD simulations can be used to calculate average properties that can be compared with experimental data, such as NMR J-couplings, which are highly sensitive to molecular conformation. This comparison serves as a stringent validation of the force field and the simulation results. nih.gov
Through these simulations, researchers can gain a dynamic, atomic-level understanding of this compound's behavior, linking its structure to its physicochemical properties. youtube.comrsc.org
Quantum Mechanical (QM) Calculations for Conformational Energies and Potential Energy Surfaces
Quantum mechanical calculations are powerful theoretical tools for investigating the conformational landscape of molecules like methyl β-D-fructofuranoside. These methods, such as Density Functional Theory (DFT), allow for the calculation of conformational energies and the mapping of potential energy surfaces, providing insight into the relative stability of different molecular shapes.
For furanosides, QM calculations are essential for understanding the delicate balance of forces that govern their structure. nih.govresearchgate.net A comprehensive analysis of a related compound, methyl-β-D-ribofuranoside, using DFT with both gas-phase and solid-state approaches, highlights the methodology's capability. nih.gov Such studies provide unambiguous assignments of vibrational spectra and can identify distinct molecular structures within a unit cell, which may differ primarily in the orientation of hydroxyl groups. nih.gov The calculations yield optimized geometric parameters, including bond lengths and torsion angles, which can be compared with experimental data. nih.gov
Computational Docking Studies for Enzyme-Substrate Binding Modes
Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of methyl β-D-fructofuranoside, docking studies would be instrumental in understanding its interaction with enzymes, such as invertase (a β-fructofuranosidase), which catalyzes its hydrolysis.
While specific docking studies featuring methyl β-D-fructofuranoside were not prominent in the search results, the methodology has been extensively applied to analogous carbohydrate derivatives to probe their binding to various proteins. For instance, derivatives of methyl α-D-glucopyranoside and methyl β-D-galactopyranoside have been subjected to docking experiments to identify their binding modes, affinities, and key interactions with receptor proteins. mdpi.comresearchgate.net These studies typically reveal that the carbohydrate ligand binds within the active site of the enzyme, forming multiple hydrogen bonds and electrostatic interactions with key amino acid residues. researchgate.net Such computational approaches are crucial for drug development and understanding enzyme mechanisms, and the same principles are directly applicable to modeling the binding of methyl β-D-fructofuranoside to its target enzymes.
Stereochemical Investigations
The stereochemistry of methyl β-D-fructofuranoside is fundamental to its identity and properties.
Determination of Anomeric Configuration (β-Furanoside)
The anomeric configuration refers to the stereochemistry at the hemiacetal or hemiketal carbon, which is C2 in the case of a fructofuranoside. The designation "β" (beta) in methyl β-D-fructofuranoside specifies the orientation of the methoxy group (-OCH₃) at this anomeric center. In the Haworth projection of a D-sugar, the β configuration means the exocyclic anomeric substituent is "up" or cis to the CH₂OH group at C5. uomustansiriyah.edu.iq
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental method for determining the anomeric configuration. creative-proteomics.com The chemical shift of the anomeric carbon and its attached protons are characteristic of the α or β configuration. documentsdelivered.com For glycosides, the protons of β-anomers typically resonate at a higher field (further upfield) in the ¹H-NMR spectrum compared to their α-counterparts. creative-proteomics.com The identity of methyl β-D-fructofuranoside, with its defined β anomeric configuration, is routinely confirmed by such spectroscopic data. spectrabase.com
Analysis of Ring Pucker Conformations
The five-membered furanose ring is not planar and adopts puckered conformations to minimize steric strain. researchgate.net Unlike the more rigid six-membered pyranose rings that typically adopt stable chair conformations, furanose rings are highly flexible. researchgate.netmorressier.com Their conformation is described by a pseudorotational itinerary, often simplified to a two-state model representing the most populated conformations in the North (N) and South (S) hemispheres of the pseudorotational wheel. researchgate.net
These conformations are typically described as either twist (T) or envelope (E) forms. For example, C2-endo and C3-endo are common envelope puckers where the respective carbon atom is displaced from the plane formed by the other four ring atoms. researchgate.net The energy barrier between these puckers is very small, meaning the ring is in a constant state of dynamic equilibrium between various conformations. researchgate.net This flexibility is a hallmark of furanosides and significantly influences their biological activity and how they are recognized by enzymes.
Exocyclic Group Orientations and Conformational Preferences
The orientation of these groups is coupled to the ring's pucker. Theoretical calculations, such as those performed on methyl-β-D-ribofuranoside, can determine the preferred torsion angles of exocyclic hydroxyl and methoxy groups. nih.gov These studies reveal that different ring puckers can lead to different preferred orientations of the substituents to minimize unfavorable interactions. The interplay between the ring conformation and the rotation of the exocyclic groups defines the molecule's three-dimensional shape and its hydrogen-bonding patterns, which are crucial for its solubility and interactions with biological receptors.
Biological Activities and Applied Research Trajectories
Antioxidant Activity Studies
Methyl beta-D-fructofuranoside has been investigated for its potential antioxidant properties, primarily through its ability to scavenge reactive oxygen and nitrogen species. These studies are crucial in understanding the potential protective effects of this compound against oxidative stress-induced cellular damage.
Evaluation of Radical Scavenging Properties (e.g., DPPH, peroxynitrite assays)
The antioxidant activity of this compound has been evaluated through its capacity to scavenge free radicals. In a study of chemical constituents from the fruits of Morinda citrifolia (Noni), this compound was one of several compounds isolated and assessed for antioxidant potential. acs.org The evaluation was conducted using two different bioassays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and a peroxynitrite (ONOO⁻) scavenging bioassay. acs.org
The DPPH assay is a common method used to determine the free radical scavenging ability of a compound. It involves a stable free radical, DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and its color changes to a pale yellow. The degree of color change is proportional to the antioxidant's radical scavenging activity.
Peroxynitrite is a potent and cytotoxic reactive nitrogen species that can cause significant oxidative damage to various biomolecules, including proteins, lipids, and DNA. Therefore, the ability of a compound to scavenge peroxynitrite is an important indicator of its potential protective effects in biological systems.
While the study confirmed that this compound was tested using these methods, the specific results, such as the IC50 values (the concentration of the compound required to scavenge 50% of the radicals), were not detailed in the abstract of the publication. The same study did, however, highlight another isolated compound, the neolignan americanin A, as a potent antioxidant in both assays. acs.org
Antioxidant Activity of Selected Compounds from Morinda citrifolia
| Compound | DPPH Scavenging Activity | Peroxynitrite (ONOO⁻) Scavenging Activity |
|---|---|---|
| This compound | Evaluated | Evaluated |
| Americanin A | Potent | Potent |
Structure-Activity Relationship Investigations in Antioxidant Capacity
The relationship between the chemical structure of a compound and its antioxidant capacity is a critical area of research for the development of novel and more effective antioxidants. For many classes of natural products, such as flavonoids and other polyphenols, extensive structure-activity relationship (SAR) studies have been conducted. nih.govnih.gov These studies have established that factors like the number and position of hydroxyl groups on the aromatic rings are key determinants of antioxidant activity. nih.gov
In the context of fructofuranosides, including this compound, there is a notable lack of specific research into the structure-activity relationships concerning their antioxidant capacity. The antioxidant activity of sugars and their derivatives is generally considered to be low compared to polyphenolic compounds. Any activity present is often attributed to the hydroxyl groups, which can participate in hydrogen atom donation to free radicals.
Applications as a Research Tool in Biochemistry
Beyond its own biological activities, this compound serves as a valuable tool in biochemical research due to its specific and stable chemical structure.
Use as a Model Compound for Understanding Furanoside Behavior in Chemical and Biological Reactions
This compound is utilized as a model compound to investigate the behavior of the furanoside form of fructose (B13574) in various reactions. In solution, fructose exists as a mixture of different isomers, including pyranose and furanose forms. The presence of the methyl group in this compound "locks" the sugar in the beta-furanose conformation. This stability allows researchers to study the specific properties and reactivity of this particular isomer without the interference of the other forms.
One area where such model compounds are useful is in the study of the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars when heated. wikipedia.orgnih.gov This reaction is fundamental in food science for the development of flavor and color in cooked foods. By using a stable furanoside like this compound, researchers can investigate the specific role of the furanose structure in the initial stages and subsequent pathways of the Maillard reaction. nih.govresearchgate.net This helps to dissect the complex reaction mechanisms and understand how different sugar isomers contribute to the final products.
Probing Enzyme Specificity and Activity in Glycosidase Studies
This compound is an important substrate for studying the specificity and activity of glycosidases, which are enzymes that hydrolyze glycosidic bonds. Many of these enzymes exhibit high specificity for the sugar moiety, the anomeric configuration (alpha or beta), and the ring structure (furanose or pyranose) of their substrates. nih.gov
By using this compound as a substrate, researchers can determine if an enzyme, such as a β-fructofuranosidase (also known as invertase), is capable of cleaving the β-glycosidic linkage of a furanoside. researchgate.net If the enzyme hydrolyzes this compound, it indicates a specificity for the beta-anomer and an ability to accommodate the five-membered furanose ring in its active site. Conversely, a lack of activity with this substrate, but activity with other substrates like sucrose (B13894) (which contains an α-glucopyranoside and a β-fructofuranoside unit), can provide valuable information about the enzyme's specific substrate requirements. nih.gov The kinetics of the enzymatic synthesis and hydrolysis of methyl fructosides can also be studied to characterize and compare different enzymes. researchgate.netnih.gov
Investigation of Carbohydrate Transporter Interactions (e.g., GLUT5)
The transport of sugars across cell membranes is mediated by specific transporter proteins. The GLUT5 transporter is of particular interest as it is the primary transporter for fructose and is overexpressed in certain types of cancer cells, making it a potential target for diagnostic and therapeutic applications. nih.govbohrium.comacs.org
Research has shown that GLUT5 preferentially recognizes and transports the furanose form of fructose. nih.govnih.gov this compound, as a stable furanoside analog, serves as an excellent research tool for investigating the binding and transport mechanisms of GLUT5. Because the methyl group at the anomeric position prevents the molecule from being metabolized by hexokinase after cellular uptake, it can be used to study the transport process in isolation from subsequent metabolic pathways. nih.gov
By using this compound or similar furanoside mimics in competitive binding assays, researchers can probe the binding pocket of GLUT5 and investigate the structure-activity relationships that govern substrate recognition and affinity. nih.govnih.gov This knowledge is crucial for the design of high-affinity fructose analogs that could be used as imaging agents (for example, by labeling them with a radioactive isotope for PET scans) or as vehicles for the targeted delivery of drugs to cancer cells that overexpress GLUT5. nih.govrsc.org
Precursor in Bioactive Molecule Synthesis and Derivative Exploration
Methyl β-D-fructofuranoside serves as a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive molecules. Its inherent stereochemistry and functional groups provide a foundation for developing derivatives with potential therapeutic applications. Researchers have explored its use in creating compounds that can modulate biological pathways, including those involved in apoptosis and enzymatic activity.
Synthesis of Potential Therapeutic Derivatives
The chemical structure of methyl β-D-fructofuranoside allows for targeted modifications to explore structure-activity relationships. A notable area of research has been the synthesis of derivatives with altered functional groups at specific positions, particularly at the C1 and C6 hydroxyl groups. In one study, a variety of derivatives of both methyl α- and β-D-fructofuranosides were prepared where the hydroxyl groups at C1, C6, or both, were replaced by azido, amino, chloro, bromo, hydrogen, and thiol acetate (B1210297) functionalities. researchgate.net These modifications were achieved through displacement reactions on methyl 1,6-di-O-p-toluenesulfonyl-D-fructofuranosides or by using a 2,3-O-isopropylidene-protected intermediate followed by glycosidation. researchgate.net Such derivatives are key to investigating how different substituents at these positions influence the molecule's biological activity and potential as a therapeutic agent.
Exploration of Pro-apoptotic Properties of Related Glycosides
While direct studies on the pro-apoptotic properties of methyl β-D-fructofuranoside are not extensively documented, the broader class of glycosides has been a significant area of interest in cancer research for their ability to induce programmed cell death, or apoptosis. For instance, cardiac glycosides have been shown to induce apoptosis in various cancer cell lines. nih.govnih.govznaturforsch.comresearchgate.net Research into other synthetic glycoside derivatives has also demonstrated their potential to trigger apoptotic pathways. For example, certain newly synthesized pyrazole (B372694) derivatives have been shown to induce apoptosis by targeting mitochondria. nih.gov These findings encourage the exploration of fructofuranoside derivatives as potential pro-apoptotic agents. The synthesis of novel derivatives, such as those described in the previous section, provides a library of compounds that can be screened for their ability to initiate apoptosis in cancer cells, potentially through mechanisms similar to other bioactive glycosides. researchgate.net The orientation of the sugar moiety can be a critical factor, as studies on some cardiac glycoside derivatives have shown that the α-oriented glycosides exhibited greater activity than their β-counterparts. nih.gov
Development of Enzyme Inhibitors based on Fructofuranoside Structure
The structural similarity of fructofuranosides to the substrates of various glycosidases makes them excellent candidates for the development of enzyme inhibitors. These inhibitors can be valuable tools for studying enzyme mechanisms and may have therapeutic applications, for instance, in managing diabetes by controlling carbohydrate digestion. scbt.comwikipedia.org
An example of this is the development of a synthetic β-thio-fructofuranoside of mercaptoethanol, which has been shown to inhibit not only β-fructofuranosidases but also α-glucosidases. nih.govtandfonline.com This thio-fructoside acts as a competitive inhibitor for β-fructofuranosidases from several microbial sources and also suppresses the sucrase activity of the rat intestinal sucrase/isomaltase complex. nih.govtandfonline.com The study highlights the potential of modifying the glycosidic linkage to create stable and effective enzyme inhibitors based on the fructofuranoside structure.
| Enzyme | Source | Inhibition Type | Effectiveness |
|---|---|---|---|
| β-Fructofuranosidase | Aspergillus niger | Competitive | Inhibited |
| β-Fructofuranosidase | Candida sp. | Competitive | Inhibited |
| β-Fructofuranosidase | Saccharomyces cerevisiae | Competitive | Inhibited |
| β-Fructofuranosidase | Arthrobacter sp. | - | Not Inhibited |
| α-Glucosidase (Sucrase activity) | Rat Intestine | - | Inhibited |
| α-Glucosidase (Maltase activity) | Rat Intestine | Noncompetitive | Inhibited |
| α-Glucosidase | Saccharomyces sp. | Noncompetitive | Inhibited |
Comparative Biochemical and Structural Studies with Analogues
To fully understand the biological significance and potential applications of methyl β-D-fructofuranoside, it is essential to compare its properties with those of its structural analogues. These comparisons provide insights into how subtle changes in stereochemistry and ring structure can have profound effects on the molecule's stability, reactivity, and interaction with biological systems.
Comparison with other Methyl Fructosides (e.g., pyranosides, α-anomers)
The family of methyl fructosides includes several isomers that differ in the ring size (furanose vs. pyranose) and the configuration at the anomeric carbon (α vs. β). Methyl β-D-fructopyranoside is considered the most thermodynamically stable methyl glycoside of D-fructose, featuring a pyranose ring in a chair conformation. nih.govresearchgate.net In contrast, the furanose form, as seen in methyl β-D-fructofuranoside, is less stable.
Both methyl α-D-fructofuranoside and methyl β-D-fructofuranoside have been isolated from natural sources, such as the fruits of Morinda citrifolia (Noni). chemfaces.combiocrick.com The key structural difference between the α and β anomers lies in the orientation of the methoxy (B1213986) group at the anomeric carbon (C2). In the β-anomer, the methoxy group is on the same side of the furanose ring as the hydroxymethyl group at C5. This stereochemical difference can influence how these molecules are recognized by enzymes and receptors. For instance, phytochemical investigations of Clerodendrum glabrum leaves have led to the isolation of n-butyl-β-D-fructofuranoside, n-butyl-α-D-fructofuranoside, and n-butyl-α-D-fructopyranoside, indicating that both furanose and pyranose forms, as well as their anomers, occur naturally and may possess distinct biological activities. mdpi.com
| Compound | Ring Structure | Anomeric Configuration | Key Structural Feature |
|---|---|---|---|
| Methyl β-D-fructofuranoside | Furanose (5-membered) | β | Methoxy group at C2 is on the same side as the C5 hydroxymethyl group. |
| Methyl α-D-fructofuranoside | Furanose (5-membered) | α | Methoxy group at C2 is on the opposite side of the C5 hydroxymethyl group. |
| Methyl β-D-fructopyranoside | Pyranose (6-membered) | β | Thermodynamically most stable isomer with a chair conformation. nih.govresearchgate.net |
Structural and Functional Relationships within the Fructofuranoside Family
The biological functions of fructofuranosides are often mediated by their interactions with enzymes, particularly glycoside hydrolases. The structure of the fructofuranoside moiety is critical for substrate recognition and catalysis by these enzymes. For example, β-fructofuranosidases are enzymes that specifically hydrolyze the terminal, non-reducing β-D-fructofuranoside residues in substrates like sucrose and other fructans. glicoenz.orgnih.gov
Structural studies of β-fructofuranosidases reveal a highly specific active site that accommodates the furanose ring. nih.govresearchgate.net The arrangement of amino acid residues within the active site dictates the enzyme's specificity for either β(2-1) or β(2-6) linkages found in different types of fructans. nih.gov Furthermore, the ability of some β-fructofuranosidases to perform transfructosylation—transferring a fructosyl moiety to an acceptor molecule—is also highly dependent on the precise structure of the fructofuranoside donor and the acceptor molecule. glicoenz.org The modification of the fructofuranoside structure, as seen in the synthetic derivatives, can therefore alter their ability to act as substrates or inhibitors for these enzymes, providing a basis for designing molecules with specific biological activities. researchgate.net
Future Research Directions and Translational Perspectives
Advancements in High-Yield and Stereoselective Synthesis Methods
The efficient synthesis of methyl beta-D-fructofuranoside is critical for its availability in research and potential commercial applications. Future research will likely concentrate on overcoming current limitations in yield and stereoselectivity.
Enzymatic Synthesis Optimization: Kinetically controlled transglycosylation using enzymes like invertase or levansucrase is a promising route. researchgate.net However, yields can be hampered by the hydrolytic activity of the enzyme. researchgate.net Future work should focus on:
Enzyme Engineering: Modifying enzymes to enhance their transferase activity while minimizing hydrolysis. The stability of enzymes in organic solvents is crucial, and research has shown that the degree of N-glycosylation phosphorylation can impact this stability, thereby affecting synthesis yield. researchgate.net Selecting or engineering glycoforms with optimal stability could improve productivity by over 50%. researchgate.net
Reaction Condition Optimization: While factors like pH and temperature have been studied, further exploration of biphasic systems or the use of novel, non-aqueous solvents could shift the reaction equilibrium towards synthesis and improve yields. researchgate.net For instance, lowering the reaction temperature to 4°C has been shown to decrease the hydrolysis of the desired product by a factor of five. researchgate.net
A summary of optimized conditions from past studies is presented below:
| Enzyme | Key Parameters | Reported Yield | Reference |
|---|---|---|---|
| Levansucrase from Rahnella aquatilis | 10°C, 50 gL⁻¹ sucrose (B13894) | 70% | researchgate.net |
Chemo-enzymatic and Chemical Synthesis: While enzymatic methods are attractive, chemical synthesis offers alternative routes. The development of novel protecting group strategies is essential. For example, the use of a 4,6-O-tetraisopropyldisiloxanylidene-containing thio-fructofuranoside donor has been successful in the stereoselective synthesis of α-D-fructofuranosides, and similar innovative approaches are needed for the stereoselective synthesis of the β-anomer. rsc.org
Deeper Elucidation of Enzyme-Substrate Recognition Mechanisms at the Molecular Level
A fundamental understanding of how enzymes recognize and process this compound is crucial for manipulating these interactions for biotechnological purposes. Future research should parallel the detailed mechanistic studies performed on other glycoside hydrolases.
Drawing parallels from research on glycoside hydrolase family 139 (GH139), which targets methylated fucosides, a multi-pronged approach would be beneficial. nih.govyork.ac.uk This includes:
Structural Biology: Obtaining high-resolution crystal structures of fructofuranosidases in complex with this compound or its analogs. This would provide a static snapshot of the active site and key interactions.
Molecular Dynamics (MD) Simulations: To complement static crystal structures, MD simulations can reveal the dynamic behavior of the enzyme-substrate complex, highlighting how the methyl group is accommodated and contributes to substrate recognition. nih.gov
Site-Directed Mutagenesis: Once key amino acid residues in the active site are identified through structural and computational analyses, mutagenesis studies can confirm their roles in substrate binding and catalysis. nih.gov This comprehensive approach will clarify the catalytic mechanism, such as whether it follows an inverting or retaining stereochemistry. nih.gov
Exploration of Novel Biological Activities and Untapped Therapeutic Potentials
While this compound is a simple glycoside, its natural occurrence and the biological activities of related compounds suggest a potential for therapeutic applications.
This compound has been isolated from the fruits of Morinda citrifolia (Noni). biocrick.comchemfaces.com Extracts from this plant have demonstrated antioxidant properties, and while the activity was primarily attributed to a neolignan, the contribution of all constituents warrants further investigation. biocrick.comchemfaces.com Similarly, related alkyl fructofuranosides have been found in plants like Clerodendrum glabrum, which possess a wide range of biological activities, including anticancer and anti-inflammatory properties. mdpi.com
Future research should focus on:
Systematic Screening: Evaluating this compound and its synthetic derivatives in a broad range of bioassays, including antimicrobial, antiviral, anti-inflammatory, and anticancer screens. researchgate.net
Derivative Synthesis: Creating a library of derivatives by modifying the core structure to enhance potency and specificity. Computational studies on similar platform chemicals, like HMF, have shown that derivatives can exhibit promising interactions with therapeutic targets such as acetylcholinesterase and various bacterial enzymes. nih.gov This suggests that derivatization of this compound could yield novel therapeutic leads.
Development of Integrated Analytical and Computational Methodologies
Advancements in analytical and computational tools are essential for studying this compound with greater precision and in complex biological contexts.
Integrated Spectroscopic and Computational Analysis: A comprehensive approach, combining multiple spectroscopic techniques with computational modeling, is needed for a complete vibrational and structural assignment. As demonstrated with methyl-β-D-ribofuranoside, the integration of inelastic neutron scattering, Raman, and infrared spectroscopy with density functional theory (DFT) calculations can provide an unambiguous assignment of all vibrational modes and insights into intermolecular interactions like hydrogen bonding. nih.gov
Advanced Analytical Platforms: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for studying carbohydrates. rsc.org Future development should focus on applying advanced NMR methods, potentially coupled with multivariate statistical analysis, to quantify this compound and its isomers in complex mixtures like biological fluids or food products. rsc.org This can help in understanding its metabolic fate and its potential as a biomarker.
Computational Drug Design: Modern computational tools can accelerate the discovery of therapeutic applications. nih.gov Methodologies for future exploration include:
Virtual Screening: Screening large compound libraries against known biological targets to identify potential interactions.
Molecular Docking and Simulation: Predicting the binding affinity and mode of interaction between this compound derivatives and protein targets to guide the design of more potent compounds. nih.gov
Role in Glycomics and Systems Biology Research Platforms
As a fundamental monosaccharide derivative, this compound has a potential role in the expanding fields of glycomics and systems biology.
In glycomics, which aims to characterize the entire complement of sugars (the glycome) in an organism, this compound can serve as a crucial reference standard for analytical techniques like mass spectrometry and chromatography. Its presence in natural products like Noni fruit suggests it could be a component of specific glycomes. biocrick.comnih.gov
In systems biology, the goal is to understand complex biological systems as a whole. Research into the enzymatic processing of complex carbohydrates by gut microbes like Bacteroides thetaiotaomicron highlights how specific enzymes are expressed to metabolize unique sugars from dietary sources. nih.govyork.ac.uk Future research could investigate if specific metabolic pathways exist for this compound in the human microbiome or other biological systems. By integrating data on its synthesis, enzymatic degradation, and biological activities, a more complete picture of its role in carbohydrate metabolism and cellular signaling can be built within a systems biology framework.
Q & A
Q. What are the established methods for synthesizing methyl β-D-fructofuranoside, and how do reaction conditions influence stereochemical outcomes?
Methyl β-D-fructofuranoside is synthesized via glycosylation reactions using protected fructofuranosyl donors. For example, a β-linked disaccharide can be formed by coupling a fructofuranosyl thiodonor (e.g., ethyl 6-O-acetyl-3-O-benzyl-1,4-O-tetraisopropyldisiloxane-1,3-diyl-2-thio-β-D-fructofuranoside) with methyl β-D-fructofuranoside acceptors under DMTST (dimethyl(methylthio)sulfonium triflate) promotion. This method achieves >80% yield with strict β-stereoselectivity due to the anomeric effect and protecting group strategy (e.g., acetyl and benzyl groups) . Reaction temperature (<−40°C) and solvent (anhydrous dichloromethane) are critical to prevent side reactions.
Q. How can researchers validate the structural integrity of methyl β-D-fructofuranoside using spectroscopic techniques?
Structural confirmation requires a combination of:
- NMR : ¹H and ¹³C NMR to identify anomeric proton signals (δ ~5.2–5.4 ppm for β-configuration) and glycosidic linkage patterns. 2D NMR (HSQC, HMBC) resolves ring conformation (furanose vs. pyranose) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (C₇H₁₄O₆; [M+Na]⁺ = 217.18) and fragmentation patterns .
- Polarimetry : Specific optical rotation ([α]D²⁵ ~−80° to −90°) to verify purity and stereochemistry .
Q. What natural sources of methyl β-D-fructofuranoside have been identified, and how are they isolated?
The compound is reported in Pteris semipinnata (a fern species) and Morinda officinalis (traditional Chinese herb). Isolation involves ethanol extraction, followed by column chromatography (silica gel or Sephadex LH-20) and HPLC purification with a C18 reverse-phase column. Purity is assessed via TLC (Rf ~0.3 in EtOAc:MeOH:H₂O = 7:2:1) .
Advanced Research Questions
Q. How does methyl β-D-fructofuranoside interact with β-fructofuranosidase enzymes, and what kinetic parameters define this interaction?
β-Fructofuranosidases hydrolyze terminal non-reducing β-D-fructofuranosides like methyl β-D-fructofuranoside. Kinetic studies using Trichoderma reesei-derived enzymes show a Kₘ of ~2.5 mM and kₐₜ of ~150 s⁻¹ at pH 5.5. Competitive inhibition by trisaccharides (e.g., levanotriose) suggests steric hindrance at the active site . Mutagenesis studies (e.g., E201A substitution) can elucidate residue-specific contributions to catalytic efficiency .
Q. What strategies resolve contradictions in reported physicochemical properties of methyl β-D-fructofuranoside across studies?
Discrepancies in melting points or solubility may arise from polymorphic forms or residual solvents. Mitigation strategies include:
Q. How can regioselective functionalization of methyl β-D-fructofuranoside be achieved for oligosaccharide synthesis?
Regioselective glycosylation at the 1- or 6-position requires orthogonal protecting groups:
- 1-OH activation : Protect 6-OH with acetyl groups; deprotect post-coupling using NaOMe/MeOH .
- 6-OH activation : Use TEMPO-mediated oxidation to generate a ketone intermediate, followed by reductive amination for branching . Monitoring via TLC (silica gel, n-BuOH:AcOH:H₂O = 2:1:1) ensures reaction progress.
Q. What role does methyl β-D-fructofuranoside play in plant stress response mechanisms?
In Pteris semipinnata, the compound accumulates under drought stress, acting as an osmoprotectant. Transcriptomic analysis reveals upregulation of PtsFRU1 (fructosyltransferase) by ~15-fold under ABA treatment. Metabolomic profiling (GC-MS) shows correlated increases in trehalose and proline, suggesting synergistic osmotic adjustment .
Methodological Notes
- Data reproducibility : Replicate enzymatic assays ≥3 times with p < 0.05 significance (ANOVA).
- Advanced instrumentation : Use cryoprobes for low-concentration NMR samples or LC-QTOF-MS for trace impurity detection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
